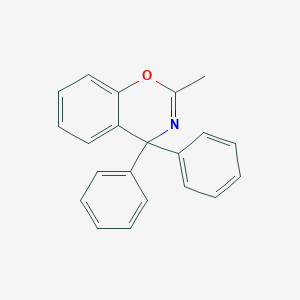

2-Methyl-4,4-diphenyl-1,3-benzoxazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4,4-diphenyl-1,3-benzoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c1-16-22-21(17-10-4-2-5-11-17,18-12-6-3-7-13-18)19-14-8-9-15-20(19)23-16/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDSVYRYMDTSJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(C2=CC=CC=C2O1)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 2 Methyl 4,4 Diphenyl 1,3 Benzoxazine

Ring-Opening Reactions of the 1,3-Benzoxazine Nucleus

The cleavage of the oxazine (B8389632) ring in 1,3-benzoxazine derivatives is a pivotal transformation that underlies their application in polymer chemistry and synthetic organic chemistry. These reactions can be initiated through thermal means or by the action of catalysts, each following distinct mechanistic pathways.

Mechanistic Pathways of Thermally Induced Ring-Opening

The thermal lability of the 1,3-benzoxazine ring system is a key characteristic that drives its widespread use in the formation of polybenzoxazine resins. Upon heating, 2-Methyl-4,4-diphenyl-1,3-benzoxazine undergoes a ring-opening polymerization process. The generally accepted mechanism for the thermal ring-opening of benzoxazines commences with the cleavage of the C-O bond of the oxazine ring. This initial step is believed to generate a zwitterionic intermediate, featuring a phenoxide anion and an iminium cation.

This highly reactive iminium cation is susceptible to electrophilic attack by the electron-rich aromatic ring of another benzoxazine (B1645224) monomer, leading to the formation of a dimeric species. This process then propagates, resulting in the formation of a cross-linked polymer network. The diphenyl substitution at the 4-position of the benzoxazine ring in the target molecule can influence the stability of the carbocation intermediate and, consequently, the kinetics of the polymerization.

It has been proposed that the polymerization of benzoxazines can proceed through a cationic ring-opening pathway where the oxygen and nitrogen on the heterocycle stabilize the formed cations during the process. mdpi.com High temperatures facilitate the opening of the distorted semi-chair oxazine ring, leading to a Friedel-Crafts reaction at the ortho or para position of the aromatic rings. mdpi.com

Catalyst-Triggered Ring-Opening Mechanisms

The ring-opening of this compound can also be initiated or accelerated by the presence of various catalysts, including acids, bases, and organometallic compounds. These catalysts function by lowering the activation energy for the ring-opening process, allowing the reaction to proceed under milder conditions than thermal initiation.

Acid Catalysis: In the presence of an acid, the nitrogen or oxygen atom of the benzoxazine ring can be protonated. Protonation of the nitrogen atom is often considered a key step in the acid-catalyzed ring-opening. This protonation enhances the electrophilicity of the adjacent carbon atom, making it more susceptible to nucleophilic attack, which can be an external nucleophile or another benzoxazine molecule, leading to polymerization. Two major mechanistic paths are considered depending on whether the cation forms on the nitrogen or oxygen atom. mdpi.com Cation formation on the oxygen atom leads to polybenzoxazine through ring-opening and Friedel-Crafts reactions. mdpi.com Conversely, cation formation on the nitrogen atom results in ring-opening and subsequent etherification, which can rearrange to a phenolic polybenzoxazine at higher temperatures. mdpi.com

Base Catalysis: While less common, certain bases can also promote the ring-opening of benzoxazines. The mechanism in this case may involve the deprotonation of a phenolic hydroxyl group if present, or the activation of a nucleophile that can initiate the ring-opening.

Electrophilic and Nucleophilic Reactions on the Benzoxazine Framework

The benzoxazine framework of this compound possesses sites that are susceptible to both electrophilic and nucleophilic attack. The benzene (B151609) ring fused to the oxazine nucleus can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents on the aromatic ring will govern the position of substitution.

Conversely, the oxazine ring contains electrophilic centers, particularly the carbon atom situated between the oxygen and nitrogen atoms (C-2). This carbon is susceptible to attack by nucleophiles, which can lead to ring-opening or substitution reactions. The diphenyl groups at the C-4 position may sterically hinder the approach of nucleophiles to this center.

Rearrangement Reactions Involving the this compound Scaffold

Rearrangement reactions of the benzoxazine scaffold can occur under specific conditions, leading to the formation of isomeric structures. For instance, upon prolonged heating or in the presence of certain catalysts, phenoxy structures formed during ring-opening polymerization can rearrange into more stable phenolic Mannich structures. e-tarjome.com This rearrangement is a key step in the curing process of many polybenzoxazines, influencing the final properties of the polymer.

Functionalization and Derivatization Strategies of this compound

The ability to functionalize and derivatize the this compound molecule opens up avenues for tailoring its properties for specific applications.

Modification of the Methyl Group at Position 2

The methyl group at the 2-position of the benzoxazine ring represents a potential site for chemical modification. This group can be functionalized through various organic reactions. For example, it could potentially undergo deprotonation with a strong base to form a carbanion, which could then react with a range of electrophiles. This would allow for the introduction of various functional groups at this position, thereby modifying the electronic and steric properties of the benzoxazine monomer and the resulting polymer.

Functionalization of the Phenyl Moieties at Position 4

The two phenyl groups attached to the quaternary C4 carbon of the benzoxazine ring represent potential sites for electrophilic aromatic substitution. The reactivity of these rings is influenced by the electronic and steric nature of the benzoxazine substituent.

Electronic Effects and Reactivity

The benzoxazine moiety is connected to the phenyl rings via a saturated carbon atom (C4). Consequently, it exerts its electronic influence primarily through an inductive effect. The presence of electronegative oxygen and nitrogen atoms in the heterocyclic ring results in a net electron-withdrawing inductive effect (-I), which slightly deactivates the attached phenyl rings towards electrophilic attack compared to unsubstituted benzene. Therefore, forcing conditions, such as higher temperatures or stronger catalysts, may be required to achieve functionalization.

Regioselectivity and Steric Hindrance

Despite the mild deactivation, the substituent at C4 is expected to act as an ortho, para-director for incoming electrophiles. However, the most significant factor governing the regioselectivity of these reactions is steric hindrance. numberanalytics.comnumberanalytics.com The quaternary C4 carbon, bonded to another phenyl group and the bulky benzoxazine core, creates a sterically crowded environment. This severely impedes the approach of an electrophile to the ortho positions of the phenyl rings. masterorganicchemistry.com As a result, electrophilic substitution is overwhelmingly directed to the sterically accessible para position.

Plausible Functionalization Reactions

Several standard electrophilic aromatic substitution reactions can be envisioned for the functionalization of the C4-phenyl groups, with the major product consistently being the para-substituted derivative.

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is expected to yield 2-Methyl-4-phenyl-4-(4-nitrophenyl)-1,3-benzoxazine.

Halogenation: Bromination, using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃), would likely produce 2-Methyl-4-(4-bromophenyl)-4-phenyl-1,3-benzoxazine.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would lead to the formation of the corresponding sulfonic acid at the para position.

Friedel-Crafts Acylation: Acylation with an acyl halide (e.g., acetyl chloride) and aluminum chloride (AlCl₃) would selectively introduce an acyl group at the para position, yielding a product such as 2-Methyl-4-(4-acetylphenyl)-4-phenyl-1,3-benzoxazine.

| Reagent/Condition | Reaction Type | Expected Major Product |

| HNO₃, H₂SO₄ | Nitration | 2-Methyl-4-phenyl-4-(4-nitrophenyl)-1,3-benzoxazine |

| Br₂, FeBr₃ | Bromination | 2-Methyl-4-(4-bromophenyl)-4-phenyl-1,3-benzoxazine |

| H₂SO₄, SO₃ | Sulfonation | 4-(4-(2-Methyl-1,3-benzoxazin-4-yl)phenyl)benzenesulfonic acid |

| CH₃COCl, AlCl₃ | Friedel-Crafts Acylation | 1-(4-(4-Phenyl-2-methyl-1,3-benzoxazin-4-yl)phenyl)ethan-1-one |

Substitution Reactions on the Benzene Ring of the Benzoxazine Core

The fused benzene ring of the benzoxazine core is inherently more reactive towards electrophilic substitution compared to the pendant phenyl groups at C4. This enhanced reactivity stems from the strong electron-donating effects of the heteroatoms in the adjacent oxazine ring.

Electronic Effects and Reactivity

The benzene ring of the benzoxazine nucleus is substituted by an ether-like oxygen atom and an alkylamino-like nitrogen atom. Both of these groups are powerful activating substituents that increase the electron density of the aromatic ring through resonance effects (+M). libretexts.org The lone pair of electrons on the oxygen and nitrogen atoms can be delocalized into the benzene ring, making it significantly more nucleophilic and thus more susceptible to attack by electrophiles. This activation is generally strong enough to allow for reactions under milder conditions than those required for the C4-phenyl groups.

Regioselectivity

The directing effects of the oxygen and nitrogen substituents are cooperative, reinforcing substitution at specific positions. Both are ortho, para-directors. libretexts.orglibretexts.org

The oxygen atom directs incoming electrophiles to its ortho positions (C8 and C5) and its para position (C6).

The nitrogen atom of the heterocyclic ring also activates the fused aromatic ring, further enhancing the electron density at positions ortho and para to the points of fusion.

Considering the combined influence, the most electron-rich and therefore most reactive sites for electrophilic attack are C6 and C8. The C5 position is also activated, being ortho to both the oxygen and the nitrogen bridge. The C7 position is the least activated. The precise outcome of a substitution reaction may depend on the specific electrophile and reaction conditions, but a mixture of C6 and C8 substituted isomers is the most probable result.

Plausible Substitution Reactions

Given the activated nature of this ring, electrophilic substitutions are expected to proceed readily.

Halogenation: Reaction with bromine (Br₂) in a solvent like acetic acid, even without a strong Lewis acid catalyst, could lead to the formation of 6-bromo- and/or 8-bromo-2-Methyl-4,4-diphenyl-1,3-benzoxazine.

Nitration: Milder nitrating agents or conditions would be sufficient to introduce a nitro group, likely at the C6 or C8 position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation would also be feasible, targeting the activated C6 and C8 positions, although potential side reactions involving the nitrogen atom must be considered.

| Reagent/Condition | Reaction Type | Expected Major Product(s) |

| Br₂, Acetic Acid | Bromination | 6-Bromo-2-methyl-4,4-diphenyl-1,3-benzoxazine and/or 8-Bromo-2-methyl-4,4-diphenyl-1,3-benzoxazine |

| HNO₃, H₂SO₄ (mild) | Nitration | 2-Methyl-6-nitro-4,4-diphenyl-1,3-benzoxazine and/or 2-Methyl-8-nitro-4,4-diphenyl-1,3-benzoxazine |

Advanced Spectroscopic and Structural Characterization of 2 Methyl 4,4 Diphenyl 1,3 Benzoxazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. A complete analysis for 2-Methyl-4,4-diphenyl-1,3-benzoxazine would involve a suite of 1D and 2D NMR experiments.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for Complete Structure Elucidation

For a typical benzoxazine (B1645224), the ¹H NMR spectrum would show characteristic signals for the methylene (B1212753) protons of the oxazine (B8389632) ring, specifically the O-CH₂-N and Ar-CH₂-N groups, though in this case, with a methyl group at the 2-position and two phenyl groups at the 4-position, the expected signals would be different. researchgate.netresearchgate.netijstr.org A singlet for the C2-methyl group would be anticipated. The numerous aromatic protons from the benzoxazine core and the two phenyl substituents would appear in the aromatic region of the spectrum.

The ¹³C NMR spectrum would complement this by showing distinct resonances for the aliphatic carbons (the C2-methyl and the C4 quaternary carbon) and the aromatic carbons. researchgate.netmdpi.com

To definitively assign each proton and carbon signal, 2D NMR experiments are essential:

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity across quaternary carbons (like C4) and piecing together the entire molecular framework.

Without experimental data, a specific data table of chemical shifts and coupling constants for this compound cannot be constructed.

Dynamic NMR for Conformational Studies and Ring Dynamics

The 1,3-benzoxazine ring is not planar and can exist in various conformations, such as a twisted-boat or chair-like form. nih.gov Dynamic NMR (DNMR) spectroscopy, performed at variable temperatures, is the primary technique used to study these conformational changes and the energy barriers associated with them. By analyzing the broadening and coalescence of NMR signals as the temperature is changed, researchers can determine the kinetics of processes like ring inversion. Such studies would provide insight into the flexibility of the heterocyclic ring in this compound. No specific dynamic NMR studies for this compound were found.

X-ray Crystallography for Molecular Geometry and Absolute Stereochemistry

Single-crystal X-ray diffraction provides the most precise information about the three-dimensional structure of a molecule in the solid state. scielo.org.za This technique would determine the exact bond lengths, bond angles, and torsion angles of this compound. researchgate.netresearchgate.net

The analysis would reveal the conformation of the benzoxazine ring and the spatial orientation of the two phenyl groups at the C4 position. For other heterocyclic systems, X-ray crystallography has been used to confirm ring conformations, such as boat or twist-boat. nih.gov If a chiral derivative were synthesized, this method could also be used to determine its absolute stereochemistry. A search for a crystal structure of this specific compound did not yield any results.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Bonding

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For benzoxazines, FT-IR spectra typically show a number of characteristic absorption bands. mdpi.comresearchgate.net

Key expected vibrations for a 1,3-benzoxazine structure include:

Asymmetric and symmetric stretching modes of the C-O-C ether linkage. mdpi.comresearchgate.net

Stretching vibrations of the C-N-C group. mdpi.com

Vibrations associated with the substituted benzene (B151609) ring. researchgate.net

A general table of characteristic IR absorptions for the benzoxazine ring is provided below based on literature for related compounds. mdpi.comresearchgate.net

| Wavenumber (cm⁻¹) | Assignment |

| ~1215-1235 | Asymmetric C-O-C stretching |

| ~1029 | Symmetric C-O-C stretching |

| ~920-944 | Benzene ring mode coupled with oxazine ring |

| ~745-751 | CH₂ bending vibrations |

Raman spectroscopy would provide complementary information, particularly for non-polar bonds and aromatic ring vibrations. No specific FT-IR or Raman spectra for this compound were found.

Mass Spectrometry (HRMS, MS/MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to study its structure through fragmentation analysis. researchgate.netubaya.ac.id High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₂₁H₁₉NO). scispace.com

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. researchgate.net Analyzing these fragments helps to elucidate the structure of the parent molecule and understand its gas-phase decomposition pathways. Common fragmentation patterns for benzoxazines could involve the cleavage of the heterocyclic ring. Specific fragmentation data for the title compound is not available.

Chiroptical Spectroscopy (CD, ORD) for Optically Active Derivatives

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. These methods measure the differential absorption and refraction of left- and right-circularly polarized light, respectively.

If an optically active derivative of this compound were prepared (for example, by using a chiral starting material or by resolving a racemic mixture), CD and ORD spectroscopy could be used to characterize its stereochemical properties. The resulting spectra would be unique to a specific enantiomer and could be used to assign its absolute configuration, often with the aid of computational chemistry. No studies involving chiroptical spectroscopy on this specific compound or its derivatives were identified.

Computational and Theoretical Studies of 2 Methyl 4,4 Diphenyl 1,3 Benzoxazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and energetic properties of 2-Methyl-4,4-diphenyl-1,3-benzoxazine. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and related characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of benzoxazine (B1645224) derivatives. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency.

Electronic Structure and Geometry Optimization: DFT calculations are employed to determine the optimized molecular geometry of this compound, identifying the most stable three-dimensional arrangement of its atoms. Studies on similar benzoxazine structures often utilize functionals like B3LYP or PBE0 with basis sets such as 6-311+G(d) to achieve reliable results. mdpi.comresearchgate.net The oxazine (B8389632) ring in such compounds typically adopts a half-chair conformation. mdpi.comresearchgate.net These calculations also yield crucial electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability. ekb.egresearchgate.net For benzoxazine scaffolds, the HOMO is often distributed over the electron-rich phenylenediamine or phenol (B47542) moieties, while the LUMO may be located elsewhere, influencing the molecule's charge transfer properties. mdpi.com

Energy Landscapes: By mapping the potential energy surface, DFT can elucidate the energy landscapes of molecular processes. For benzoxazines, this includes calculating the energy barriers associated with conformational changes or the initial steps of chemical reactions, such as the thermally induced ring-opening.

Table 1: Representative DFT Functionals and Basis Sets Used in Benzoxazine Studies

| Methodology | Typical Application | Reference Example |

|---|---|---|

| B3LYP/6-311+G(d) | Geometry Optimization, Frontier Molecular Orbitals (FMOs), Spectroscopic Properties | Study of dihydro-1,3,2H-benzoxazine derivatives. mdpi.com |

| PBE0-D3/def2-TZVP | Energetic analysis of noncovalent interactions (e.g., π···π and CH···π) | Analysis of new 1,4-benzoxazine derivatives. researchgate.net |

| DFT/B3LYP/6-31G(d,p) | Calculation of global reactivity descriptors (e.g., HOMO-LUMO gap, electronegativity) | Investigation of synthesized oxazine derivatives. researchgate.net |

Ab initio (from first principles) quantum chemistry methods, such as Hartree-Fock (HF), provide an alternative to DFT for predicting molecular properties. While often more computationally demanding, they are valuable for simulating spectroscopic data.

For benzoxazole (B165842) derivatives, which are structurally related to benzoxazines, ab initio calculations at the HF/6-31G* level have been successfully used to compute vibrational frequencies. esisresearch.orgesisresearch.org These theoretical calculations are instrumental in assigning the vibrational modes observed in experimental FT-IR and Raman spectra. By simulating the molecule's vibrational behavior, researchers can confidently attribute specific absorption bands to the stretching, bending, or torsional motions of particular chemical bonds within the this compound structure. This correlation between theoretical and experimental spectra is crucial for structural confirmation and analysis. esisresearch.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD provides detailed information on the conformational flexibility and intermolecular interactions of this compound.

MD simulations are particularly useful for exploring the vast conformational space of flexible molecules, identifying low-energy conformers, and understanding how the molecule behaves in different environments (e.g., in solution or as part of a larger assembly). mdpi.com For benzoxazine systems, MD has been used to model the construction of crosslinked polybenzoxazine networks. mdpi.com These simulations help predict macroscopic physical and mechanical properties, such as glass transition temperature, density, and elastic moduli, based on the underlying molecular structure and interactions. mdpi.comresearchgate.net Furthermore, MD can elucidate the nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern how individual benzoxazine molecules interact with each other or with a surrounding matrix. mapyourshow.com

Molecular Modeling of Reactivity and Mechanistic Pathways (e.g., Ring-Opening)

The key chemical transformation for benzoxazines is the thermally induced ring-opening polymerization (ROP). acs.org Molecular modeling plays a critical role in elucidating the complex mechanistic pathways of this process. The polymerization typically proceeds through a cationic ROP mechanism, initiated by the cleavage of the C-O bond in the oxazine ring. mdpi.comacs.org

Computational studies help to identify the key intermediates, such as carbocations or iminium ions, that are formed during the reaction. mdpi.comacs.org Theoretical models can map out the reaction coordinates and calculate the activation energies for different proposed pathways, explaining how factors like temperature, catalysts, or the electronic nature of substituents influence the reaction rate and final polymer structure. acs.org For instance, modeling has shown that the initial step can involve cation formation on either the oxygen or nitrogen atom of the oxazine ring, leading to different subsequent reaction cascades. acs.orgmdpi.com These insights are vital for controlling the polymerization process and tailoring the properties of the resulting polybenzoxazine materials.

Docking Studies and Molecular Simulations for Potential Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is used to explore the potential interactions of this compound with biological targets, focusing on the binding mechanism.

In studies involving other benzoxazine derivatives, docking simulations have been used to investigate how these molecules fit into the active sites of enzymes like EGFR, bacterial gyrase, and various kinases. researchgate.netuobaghdad.edu.iqnih.gov The simulations reveal the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex. researchgate.netijpsr.com By analyzing the binding mode and the key amino acid residues involved in the interaction, these studies provide a structural hypothesis for the molecule's affinity for a particular receptor, without assessing the biological outcome.

Table 2: Examples of Receptor Targets for Benzoxazine Scaffolds in Docking Studies

| Receptor Target | Type of Interactions Investigated | Reference Study |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Binding within the ATP binding site via hydrophobic interactions. | Study on potential anticancer agents. researchgate.net |

| Bacterial Gyrase (ATP-binding domain) | Interaction within the enzyme pocket. | Study on novel benzoxazine derivatives. uobaghdad.edu.iq |

| HER2 and JNK1 Kinases | Binding modes with catalytically important domains and residues. | Study on inducers of membrane permeability. nih.gov |

| Cyclooxygenase-1 (COX-1) | Binding mechanism for anti-inflammatory investigation. | Study on benzoxazines for inflammation treatment. ijpsr.com |

Quantitative Structure-Activity Relationship (QSAR) Studies on Benzoxazine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of a series of compounds with a specific property, such as reactivity or biological activity. These models provide a mechanistic interpretation of how structural features influence the observed property.

For the benzoxazine scaffold, QSAR studies have been conducted to predict properties like electrooxidation half-wave potentials. who.intnih.gov In one such study involving 40 benzoxazine derivatives, molecular descriptors were calculated and used to develop predictive models. who.int The key descriptors identified as being important for predicting the oxidation potential included:

HOMO energy: Relates to the molecule's ability to donate electrons.

Partial positive surface area: Influences intermolecular interactions.

Maximum valency of a carbon atom: A descriptor of atomic connectivity.

Relative number of hydrogen atoms: Relates to molecular size and shape.

Maximum electrophilic reaction index for a nitrogen atom: Indicates the susceptibility of the nitrogen to electrophilic attack. who.intnih.gov

By identifying which structural properties are most influential, QSAR provides a mechanistic understanding of structure-property relationships. This knowledge can be applied to predict the properties of this compound and to guide the design of new benzoxazine derivatives with desired characteristics. who.int

Structure Activity Relationship Sar and Pharmacophore Mapping of 2 Methyl 4,4 Diphenyl 1,3 Benzoxazine Derivatives Mechanistic Insights

Impact of the 2-Methyl Group on Reactivity and Molecular Recognition

The presence of a methyl group at the 2-position of the 1,3-benzoxazine ring has a significant impact on the compound's reactivity and molecular recognition capabilities. This substitution directly influences the electronic environment of the oxazine (B8389632) ring and sterically hinders certain interactions.

The methyl group, being an electron-donating group, can affect the stability of the carbocation intermediate formed during the ring-opening polymerization of benzoxazines. techscience.com This polymerization is a cationic ring-opening process, and the stability of the intermediate is a key factor in determining the rate of polymerization. techscience.com The electron-donating nature of the methyl group at the 2-position can stabilize the adjacent carbocation, potentially lowering the activation energy for the ring-opening reaction.

In terms of molecular recognition, the 2-methyl group can influence the non-covalent interactions of the benzoxazine (B1645224) molecule. The methyl group can participate in hydrophobic interactions and van der Waals forces, which can be critical for the self-assembly of monomers before polymerization and for the interaction of the resulting polymer with other materials. The steric bulk of the methyl group can also play a role in directing the approach of other molecules, thereby influencing the regioselectivity of reactions and the packing of the polymer chains.

The table below summarizes the potential effects of the 2-methyl group on the reactivity and molecular interactions of 2-Methyl-4,4-diphenyl-1,3-benzoxazine.

| Feature | Impact of 2-Methyl Group | Rationale |

| Ring-Opening Reactivity | Potentially increased | Electron-donating nature stabilizes the carbocation intermediate. |

| Polymerization Temperature | Potentially lowered | Lower activation energy for ring-opening. |

| Molecular Recognition | Influences non-covalent interactions | Participates in hydrophobic and van der Waals interactions. |

| Steric Hindrance | Moderate | Can influence the approach of reactants and the packing of polymer chains. |

Influence of the 4,4-Diphenyl Substituents on Conformational Preferences and Interaction Modes

The geminal diphenyl substituents at the 4-position of the benzoxazine ring introduce significant steric bulk and conformational constraints. These bulky groups have a profound influence on the molecule's three-dimensional structure, its conformational preferences, and how it interacts with other molecules.

The presence of two phenyl groups at the same carbon atom restricts the rotation around the C4-N bond and the C4-C4a bond of the benzoxazine ring system. This steric hindrance forces the molecule to adopt a more rigid conformation, which can have implications for its reactivity and the properties of the resulting polymer. The conformational rigidity can affect the accessibility of the reactive sites for polymerization and may lead to a more ordered polymer structure.

The phenyl groups themselves are capable of various non-covalent interactions, including π-π stacking and cation-π interactions. These interactions can play a crucial role in the molecular recognition processes, influencing the packing of the monomers in the solid state and the morphology of the resulting polymer. The aromatic nature of the phenyl groups can also influence the electronic properties of the benzoxazine ring, although this effect is likely to be less direct than that of substituents on the phenolic ring.

The table below outlines the expected influence of the 4,4-diphenyl substituents on the properties of this compound.

| Property | Influence of 4,4-Diphenyl Substituents | Mechanistic Implication |

| Conformational Flexibility | Reduced | Increased rigidity of the monomer and polymer backbone. |

| Intermolecular Interactions | Enhanced π-π stacking | Can lead to more ordered packing and affect polymer morphology. |

| Steric Hindrance | High | May influence the rate of polymerization and the accessibility of reactive sites. |

| Thermal Stability of Polymer | Potentially increased | The rigid aromatic structure can contribute to higher thermal stability. |

Systematic Variations on the Benzoxazine Core and Their Mechanistic Implications

Systematic variations of the benzoxazine core, such as the introduction of different substituents on the phenolic ring or the nitrogen atom, can have profound mechanistic implications for the polymerization process and the properties of the final polymer. While the focus here is on this compound, understanding the effects of these variations provides a broader context for its behavior.

Electron-withdrawing groups on the phenolic ring generally lower the polymerization temperature of benzoxazines. doi.org This is attributed to the increased acidity of the phenolic proton, which can catalyze the ring-opening polymerization. techscience.com Conversely, electron-donating groups on the phenolic ring tend to increase the polymerization temperature. doi.org

Variations on the nitrogen atom of the oxazine ring also play a critical role. The nature of the substituent on the nitrogen can influence the basicity of the nitrogen atom and the steric environment around it, which in turn affects the ring-opening polymerization. Aromatic amines, for instance, can lead to polymers with higher thermal stability compared to those derived from aliphatic amines. researchgate.net

The following table provides a hypothetical comparison of how systematic variations on the benzoxazine core could influence polymerization temperature, based on general principles.

| Variation on Benzoxazine Core | Expected Effect on Polymerization Temperature | Rationale |

| Electron-withdrawing group on phenolic ring (e.g., -NO2) | Decrease | Increased acidity of the phenolic proton catalyzes ring-opening. |

| Electron-donating group on phenolic ring (e.g., -OCH3) | Increase | Decreased acidity of the phenolic proton. |

| Aliphatic substituent on Nitrogen | Generally lower thermal stability of polymer | Less rigid polymer backbone compared to aromatic substituents. |

| Aromatic substituent on Nitrogen | Generally higher thermal stability of polymer | More rigid and thermally stable polymer backbone. |

Elucidation of Key Structural Features for Targeted Molecular Interactions

The elucidation of key structural features for targeted molecular interactions is essential for designing benzoxazine-based materials with specific properties. For this compound, the key features that govern its interactions are the methyl group, the diphenyl groups, and the benzoxazine core itself.

The nitrogen and oxygen atoms within the oxazine ring are potential sites for hydrogen bonding, which can influence the solubility of the monomer and the intermolecular interactions within the polymer. The phenolic hydroxyl group that is formed upon ring-opening is also a strong hydrogen bond donor and acceptor, playing a crucial role in the properties of the cured polybenzoxazine. nih.gov

The diphenyl groups at the 4-position are key features for promoting π-π stacking interactions. These interactions can be exploited to design materials with specific self-assembly properties or enhanced thermal and mechanical properties. The steric bulk of these groups can also be used to control the free volume in the resulting polymer, which can affect properties such as gas permeability and dielectric constant.

Design Principles for Benzoxazine Scaffolds with Modified Reactivity Profiles

Based on the understanding of the structure-activity relationships of benzoxazines, several design principles can be formulated to create scaffolds with modified reactivity profiles. These principles involve the strategic placement of functional groups to alter the electronic and steric properties of the benzoxazine monomer.

To increase the reactivity and lower the polymerization temperature, one could introduce electron-withdrawing substituents on the phenolic part of the benzoxazine. This would increase the acidity of the phenolic proton, which is a known catalyst for the ring-opening polymerization. techscience.comdoi.org

To modify the conformational preferences and the properties of the resulting polymer, one could alter the substituents at the 4-position. Replacing the diphenyl groups with other bulky or functional groups could lead to polymers with different thermal stabilities, mechanical properties, and morphologies. For example, incorporating flexible alkyl chains could lower the glass transition temperature and increase the toughness of the polymer.

Furthermore, the introduction of reactive functional groups on the phenyl rings of the 4,4-diphenyl substituents could allow for post-polymerization modifications, enabling the creation of functional materials with tailored properties. This approach offers a versatile platform for developing advanced polymer networks. The molecular design flexibility is a key advantage of benzoxazine chemistry. rsc.org

The table below summarizes some design principles for modifying the reactivity of benzoxazine scaffolds.

| Design Principle | Target Property Modification | Example Modification |

| Increase Reactivity | Lower polymerization temperature | Add electron-withdrawing groups to the phenolic ring. |

| Decrease Reactivity | Higher polymerization temperature | Add electron-donating groups to the phenolic ring. |

| Modify Polymer Properties | Altered thermal and mechanical properties | Change substituents at the 4-position (e.g., from phenyl to alkyl). |

| Introduce Functionality | Enable post-polymerization modification | Add reactive groups to the phenyl substituents. |

Potential Academic and Chemical Applications of 2 Methyl 4,4 Diphenyl 1,3 Benzoxazine

Precursors for Polybenzoxazines in Advanced Materials Science

Benzoxazine (B1645224) monomers, a class of heterocyclic compounds, are pivotal precursors for the synthesis of polybenzoxazine thermosetting resins. metu.edu.trnih.gov These high-performance polymers are gaining significant attention as alternatives to traditional phenolic and epoxy resins in aerospace, electronics, and automotive industries. metu.edu.trmdpi.com The polymerization of 1,3-benzoxazine monomers is typically initiated thermally and proceeds through a ring-opening polymerization (ROP) mechanism. nih.govmdpi.com A key advantage of this process is that it occurs without the release of volatile byproducts, leading to near-zero shrinkage during curing and resulting in products with high dimensional stability and low internal stress. mdpi.comnycu.edu.tw

The hypothetical monomer, 2-Methyl-4,4-diphenyl-1,3-benzoxazine, possesses distinct structural features that would likely influence its behavior as a precursor. The two phenyl groups at the C4 position of the oxazine (B8389632) ring introduce significant steric bulk and rigidity. This could lead to a polymer with a high glass transition temperature (Tg) and enhanced thermal stability. The methyl group at the C2 position may also affect the polymerization kinetics. researchgate.net

Mechanistic Aspects of Polybenzoxazine Formation from Benzoxazine Monomers

The formation of polybenzoxazine from its monomers is a complex cationic ring-opening polymerization process. mdpi.comresearchgate.net The mechanism is generally initiated by heat, typically in the range of 180°C to 250°C, although catalysts can be used to lower this temperature. nih.govmdpi.com The process is thought to begin with the thermal cleavage of the C-O bond within the oxazine ring. researchgate.net

This ring-opening generates a reactive intermediate, such as a carbocation or an iminium ion, which then undergoes electrophilic aromatic substitution with the electron-rich phenolic rings of adjacent monomers. doi.org This step-growth polyaddition reaction creates a highly cross-linked, three-dimensional polymer network characterized by phenolic, ether, and Mannich bridge linkages. The exact polymerization pathway can be influenced by impurities, monomer purity, and the presence of accelerating species like phenols or acidic catalysts. researchgate.netacs.org For instance, Lewis acids have been shown to significantly reduce ROP temperatures by facilitating the formation of the initial cationic species. mdpi.com

Influence of Monomer Structure on Polymer Network Development

The final properties of a polybenzoxazine network are intrinsically linked to the molecular architecture of the precursor monomer. mdpi.com Substituents on both the phenolic and amine portions of the benzoxazine molecule play a critical role in determining the polymer's thermal stability, mechanical strength, and cross-linking density. doi.orgmdpi.commdpi.com

In the case of this compound, the following effects can be predicted:

High Rigidity and Thermal Stability: The two phenyl groups at the C4 position would severely restrict segmental motion within the polymer backbone, likely resulting in a material with a very high glass transition temperature (Tg) and excellent thermal stability. nycu.edu.tw

Steric Hindrance: The bulky diphenyl groups could sterically hinder the approach of other monomers during polymerization. This might slow the curing kinetics or lead to a less densely cross-linked network compared to monomers with smaller substituents.

Cross-linking Pathways: With the ortho and para positions of the diphenyl groups being unreactive in the typical polymerization mechanism, cross-linking would primarily occur through the phenolic portion of the opened benzoxazine ring. The density and structure of the final network would depend on the reactivity of these sites.

| Structural Feature | Predicted Influence on Polymer Properties |

| Diphenyl groups at C4 | - Increases rigidity and steric bulk.- Leads to high Glass Transition Temperature (Tg).- Enhances thermal stability. |

| Methyl group at C2 | - May influence polymerization kinetics and activation energy. researchgate.net |

| Monofunctional Nature | - Forms a less densely cross-linked network compared to bifunctional benzoxazines, potentially affecting mechanical strength. mdpi.com |

Role in Organic Synthesis as Intermediates or Building Blocks

Beyond polymer science, the 1,3-benzoxazine heterocycle can serve as a versatile intermediate or building block in organic synthesis. The ring system is stable under many conditions but can be selectively opened to reveal a 2-(aminomethyl)phenol (B125469) structure. mdpi.com This functionality—a phenol (B47542) ortho-substituted with a secondary amine—is a valuable synthon for constructing more complex molecules.

The synthesis of 2-substituted 1,3-benzoxazines can be achieved through a multi-step process involving the formation of a Schiff base from salicylaldehyde, followed by reduction and ring-closure. mdpi.com However, a more versatile approach involves the hydrolytic ring-opening of readily available benzoxazines to yield the 2-(aminomethyl)phenol intermediate, which can then be reacted with various aldehydes to install different substituents at the C2 position. mdpi.com This strategy enhances the molecular design flexibility of benzoxazine chemistry for applications beyond thermosetting materials. mdpi.com

Use in C-H Activation and Ortho-Functionalization Strategies

The concept of "smart" or functional benzoxazines involves incorporating reactive groups into the monomer structure that can participate in subsequent chemical transformations. researchgate.net Placing functional groups at the ortho-position of the phenolic moiety allows for post-polymerization modifications or introduces specific properties to the final material. researchgate.net For example, an ortho-nitrile group on a benzoxazine monomer can undergo thermally induced cyclotrimerization and transformation into a cross-linked polybenzoxazole, resulting in a material with exceptionally high thermal stability and flame retardancy. researchgate.net

While no specific studies on C-H activation involving this compound exist, the N-aryl group within the benzoxazine scaffold could potentially act as a directing group for ortho-metalation, enabling the selective functionalization of the aromatic ring derived from the amine precursor. Such strategies are common in modern organic synthesis for the efficient construction of substituted aromatic compounds.

Application in Catalyst and Ligand Design (Chemical Catalysis Focus)

Heterocyclic molecules containing both nitrogen and oxygen donor atoms are foundational motifs in the design of ligands for coordination chemistry and catalysis. nih.gov The 2-(aminomethyl)phenol structure, accessible from the ring-opening of a 1,3-benzoxazine, is a classic bidentate ligand framework capable of coordinating with a wide range of metal ions.

For this compound, the bulky diphenyl groups at the C4 position would create a well-defined, sterically demanding pocket around a coordinated metal center. This steric hindrance can be a powerful tool in catalysis for controlling the selectivity of a reaction, for example, by favoring the formation of one enantiomer over another in asymmetric catalysis or by directing reactions to less sterically hindered substrates. The specific combination of electronic properties and the unique three-dimensional structure offered by ligands derived from this benzoxazine could be explored for applications in various transition-metal-catalyzed reactions.

Exploration in Advanced Analytical Methodologies (e.g., as Probes)

Aromatic heterocyclic compounds often exhibit interesting photophysical properties, such as fluorescence. Benzophenoxazine structures, which are related to benzoxazines, have been successfully developed as fluorescent dyes and probes for detecting specific biomolecules and ions. tamu.edunih.govrsc.orgnih.gov These probes can be designed to "turn on" or change their emission wavelength upon reacting with a target analyte, enabling sensitive and selective detection. nih.govrsc.org

Recently, a fluorescent covalent organic polymer incorporating a benzoxazine structure was developed as a sensor for lead ions and the explosive trinitrophenol. figshare.com The detection mechanism relies on the fluorescence quenching of the polymer upon interaction with the analyte. figshare.com Given the highly aromatic nature of this compound, it is conceivable that the monomer itself, or polymers derived from it, could possess useful fluorescent properties. The diphenyl substituents might enhance π-conjugation and influence the emission wavelength and quantum yield, opening up possibilities for its exploration as a fluorescent probe in analytical chemistry.

Conclusion and Future Directions for Research on 2 Methyl 4,4 Diphenyl 1,3 Benzoxazine

Summary of Current Academic Understanding and Methodological Advances

A comprehensive review of academic literature and chemical databases reveals a significant finding: there is currently no specific scholarly information, research data, or documented synthesis methods available for the compound 2-Methyl-4,4-diphenyl-1,3-benzoxazine. While the broader class of benzoxazines is well-documented, this particular molecule with a methyl group at the 2-position and two phenyl groups at the 4-position of the 1,3-benzoxazine ring system does not appear in the reviewed scientific literature. Consequently, there is no established academic understanding or any specific methodological advances to report for its synthesis or characterization.

Unresolved Scientific Challenges and Open Questions in the Field

Given the absence of published research on this compound, the primary and most fundamental unresolved challenge is its very synthesis and isolation. Key open questions that remain to be addressed by the scientific community include:

Feasibility of Synthesis: Can this compound be synthesized using known methods for benzoxazine (B1645224) formation, and what would be the optimal reaction conditions?

Stability and Isolation: If synthesized, is the compound stable enough to be isolated and characterized, or would it be prone to decomposition or rearrangement?

Spectroscopic and Structural Properties: What are the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound? What would its three-dimensional structure be?

Polymerization Potential: Would this monomer be capable of undergoing ring-opening polymerization, a characteristic feature of many benzoxazines, to form a polybenzoxazine?

Properties of the Potential Polymer: If it polymerizes, what would be the thermal, mechanical, and chemical properties of the resulting polymer?

Prospective Research Avenues for Novel Synthesis and Mechanistic Exploration

The lack of information on this compound presents a clear opportunity for novel research. Prospective avenues for investigation would logically begin with its synthesis. A potential synthetic route could be a Mannich-like condensation reaction involving a suitable phenol (B47542), formaldehyde (B43269) (or a formaldehyde equivalent), and a primary amine. For this compound, this would theoretically involve the reaction of a bis(4-hydroxyphenyl)diphenylmethane derivative with methylamine (B109427) and formaldehyde.

Should the synthesis be successful, mechanistic exploration would be a critical next step. This would involve:

Kinetic Studies: Investigating the kinetics of the formation of the benzoxazine ring to understand the reaction mechanism and optimize the yield.

Computational Modeling: Employing density functional theory (DFT) or other computational methods to predict the structure, stability, and reactivity of the molecule, as well as to support experimental findings.

Polymerization Studies: If the monomer is stable, exploring its thermal or catalytic ring-opening polymerization. Mechanistic studies of the polymerization process would provide insights into the curing behavior and the structure of the resulting polymer network.

Emerging Trends in Benzoxazine Chemistry Relevant to This Compound

While specific data on this compound is unavailable, several emerging trends in the broader field of benzoxazine chemistry could be relevant to its future study. These trends focus on creating benzoxazine-based materials with enhanced properties and functionalities.

Bio-based Benzoxazines: A significant trend is the development of benzoxazines from renewable resources to create more sustainable polymer systems. rsc.orgrsc.org Researchers are exploring the use of natural phenols and amines to synthesize bio-based benzoxazine monomers. scispace.comnih.gov

High-Performance Polymers: There is a continuous drive to develop polybenzoxazines with superior thermal stability, flame retardancy, and mechanical properties for applications in demanding fields like aerospace and electronics. preprints.orgresearchgate.netnih.gov This often involves the incorporation of specific functional groups or structural motifs into the benzoxazine monomer. mdpi.com

Smart and Functional Materials: Researchers are designing benzoxazines with "smart" properties, such as self-healing capabilities or responsiveness to external stimuli. This expands their potential applications into advanced materials and coatings. elmergib.edu.ly

Advanced Synthesis and Polymerization Techniques: Exploration of new catalytic systems to lower the polymerization temperature of benzoxazines and the development of novel synthetic routes to access complex benzoxazine structures are active areas of research. ugent.be This includes the synthesis of 2-substituted 1,3-benzoxazines to tailor the properties of the resulting polymers. researchgate.net

The synthesis and study of this compound, should it be pursued, would contribute to the fundamental knowledge of benzoxazine chemistry and could potentially lead to the development of new materials with unique properties, in line with these emerging trends.

Q & A

Q. What are the recommended methods for synthesizing 2-Methyl-4,4-diphenyl-1,3-benzoxazine with high purity?

A solventless method using renewable precursors (e.g., sesamol, furfurylamine, and benzaldehyde) under environmentally friendly conditions is effective for synthesizing bio-based benzoxazines. This approach avoids toxic solvents and ensures high monomer purity, as validated by FTIR and NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing benzoxazine monomers?

Fourier transform infrared (FTIR) spectroscopy and proton nuclear magnetic resonance (¹H-NMR) are critical for confirming molecular structure, including oxazine ring formation and substituent positioning. Differential scanning calorimetry (DSC) is used to monitor polymerization behavior, such as exothermic curing peaks .

Q. What key structural features enable molecular design flexibility in benzoxazines?

Benzoxazines offer unparalleled molecular design flexibility due to the ability to vary phenolic, amine, and aldehyde precursors. This allows tuning of thermal stability, hydrophobicity, and dielectric properties. For example, para-substituents on phenols are well-studied, while meta-substituents remain underexplored .

Advanced Research Questions

Q. How do meta-substituents influence polymerization behavior and thermal properties compared to para-substituents?

Meta-substituted benzoxazines exhibit distinct polymerization kinetics and glass transition temperatures (Tg) due to steric hindrance and electronic effects. For instance, meta-substituted anilines reduce crosslinking density, leading to lower Tg but enhanced toughness. Comparative studies using DSC and thermogravimetric analysis (TGA) are essential to quantify these differences .

Q. What strategies enable the design of benzoxazine-based macrocycles for host-guest chemistry?

Macrocyclization of benzoxazine dimers via [1+1] or [2+2] reactions under mild conditions yields tunable macrocycles. These structures exhibit high entrapment efficiency (~70% yield) for alkali or transition metal ions, validated by X-ray crystallography and UV-vis titration. The electron-rich N and O atoms facilitate cation binding .

Q. How does polyamide incorporation affect the ring-opening polymerization (ROP) kinetics of benzoxazine?

Polyamide 650 accelerates ROP by reducing gelation time and lowering initial/polymerization peak temperatures. FTIR tracking of oxazine ring opening (disappearance of ~950 cm⁻¹ band) and DSC analysis reveal catalytic effects without altering the final polybenzoxazine’s chemical structure .

Q. What methodologies analyze crosslinking behavior and thermal stability in polybenzoxazines?

TGA quantifies thermal stability (char yield >50% at 800°C in nitrogen), while dynamic mechanical analysis (DMA) measures crosslink density via storage modulus. For stimuli-responsive systems (e.g., azobenzene-functionalized benzoxazines), UV-vis spectroscopy monitors photo-induced structural changes .

Q. How can benzoxazines be tailored for stimuli-responsive applications?

Azobenzene derivatives integrated into benzoxazine structures enable photo- and thermo-responsive behavior. Post-polymerization, these systems form dimers with hydrogen-bonding or metal-complexation capabilities, analyzed via cyclic voltammetry and fluorescence spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.